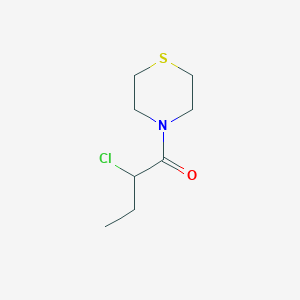
2-(4-Cyanopiperidin-1-yl)benzoic acid
説明
2-(4-Cyanopiperidin-1-yl)benzoic acid is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photovoltaic and Cell Stability Studies
One of the applications of structurally similar compounds to 2-(4-Cyanopiperidin-1-yl)benzoic acid includes the use of electron-acceptors like 2-cyanoacrylic acid in phenanthrocarbazole dye-sensitized solar cells. This research demonstrated the influence of various electron-acceptors on energy levels, light-harvesting ability, and the stability of donor-acceptor dyes in photoelectrochemical cells. The study highlighted the significance of electron-acceptor structures in achieving high power conversion efficiency and exceptional stability under sunlight exposure (Yang et al., 2016).
Coordination Polymers and Structural Studies
The properties of ligand modifications on metal complexes have been a significant area of study. Research involving 4-cyanobenzoic acid, a compound structurally related to this compound, delved into the synthesis of Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers. These polymers exhibited varying topologies and structural diversities, with analyses revealing insights into the effects of functional groups on aromatic rings and twist angles on overall structural topology (Song et al., 2009).
Molecular and Crystal Structure Analyses
The molecular and crystal structures of several benzoic acids, including 4-(ω-Cyanopentyloxy)benzoic acid, were determined through X-ray diffractometry. The study revealed diverse packing arrangements and crystal structures influenced by hydrogen bonding and conformational differences in the cyanoalkoxy chain. This research offers valuable insights into the structural nuances of benzoic acid derivatives and their potential implications in various scientific fields (Zugenmaier et al., 2003).
Application in Fluorescence Probes
Compounds structurally similar to this compound have been used in the development of novel fluorescence probes. These probes, designed to detect reactive oxygen species selectively, demonstrate the potential of benzoic acid derivatives in biological and chemical applications. The research emphasizes the unique properties of these compounds in creating highly sensitive and selective sensors (Setsukinai et al., 2003).
将来の方向性
While specific future directions for 2-(4-Cyanopiperidin-1-yl)benzoic acid are not available, research on similar compounds suggests potential areas of interest. For example, benzamides substituted with pyridine-linked 1,2,4-oxadiazole showed promising larvicidal and fungicidal activities, suggesting that this type of compound could be further studied for potential pesticidal applications .
特性
IUPAC Name |
2-(4-cyanopiperidin-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-9-10-5-7-15(8-6-10)12-4-2-1-3-11(12)13(16)17/h1-4,10H,5-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQQUMIRTOKNMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2-azidoacetyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478988.png)


![2-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B1478993.png)
![1-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)-2-(methylamino)ethan-1-one](/img/structure/B1478995.png)
![2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1478996.png)
![8-(Methoxymethyl)-6-azaspiro[3.4]octane-6-carboximidamide](/img/structure/B1478997.png)
![2-Chloro-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1479002.png)
![2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-amine](/img/structure/B1479003.png)
![3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-oxopropanenitrile](/img/structure/B1479004.png)
![azetidin-3-yl(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)methanone](/img/structure/B1479005.png)
![azetidin-3-yl(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)methanone](/img/structure/B1479008.png)
![2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)aniline](/img/structure/B1479009.png)
![5-(2-hydroxyethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1479010.png)
